Phenol, 5-(bromomethyl)-2-nitro-
Description
This structure confers unique electrophilic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules .
Key structural attributes:
- Electrophilic reactivity: The nitro group directs further substitution reactions to specific positions on the aromatic ring.
Properties
IUPAC Name |
5-(bromomethyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZFJUGKIWQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452650 | |
| Record name | Phenol, 5-(bromomethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26386-82-3 | |
| Record name | Phenol, 5-(bromomethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 5-Methylphenol
The nitration of 5-methylphenol (meta-cresol) under controlled conditions introduces a nitro group at the ortho position relative to the hydroxyl group. This reaction typically employs a mixture of concentrated sulfuric acid and nitric acid at temperatures between 0–5°C to minimize side reactions. The resulting intermediate, 2-nitro-5-methylphenol, serves as a precursor for subsequent bromination.
Bromination of the Methyl Group
Radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) selectively converts the methyl group at position 5 into a bromomethyl moiety. This reaction is conducted in anhydrous carbon tetrachloride under reflux (80–90°C) for 6–8 hours. The nitro group’s electron-withdrawing nature enhances the stability of the radical intermediate, favoring monobromination over polybromination.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–70% | Ortho selectivity due to hydroxyl group directing effects |
| Bromination | NBS, AIBN, CCl₄, reflux | 55–60% | Radical mechanism prevents ring bromination |
Direct Bromomethylation of 2-Nitrophenol
Electrophilic Substitution Strategies
Introducing a bromomethyl group directly onto 2-nitrophenol requires overcoming the deactivating influence of the nitro group. Friedel-Crafts alkylation is ineffective due to the ring’s low reactivity. Instead, Mitsunobu reactions or Ullmann-type couplings with bromomethyl precursors (e.g., bromomethyl ethers) are explored. For example, coupling 2-nitrophenol with bromomethyl phenyl ether in the presence of a copper catalyst at 120°C yields the target compound with moderate efficiency.
Nucleophilic Aromatic Substitution
Under high-temperature conditions (150–160°C), 2-nitrophenol reacts with bromomethylmagnesium bromide in tetrahydrofuran (THF). The nitro group’s meta-directing effect guides the bromomethyl group to position 5, though yields remain low (30–35%) due to competing side reactions.
Multi-Step Synthesis via Hydroxymethyl Intermediates
Formylation and Reduction
A Vilsmeier-Haack formylation introduces a formyl group at position 5 of 2-nitrophenol using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Subsequent reduction with sodium borohydride (NaBH₄) converts the formyl group to hydroxymethyl, yielding 5-(hydroxymethyl)-2-nitrophenol.
Bromination of Hydroxymethyl Groups
The hydroxymethyl intermediate is treated with phosphorus tribromide (PBr₃) in dichloromethane at room temperature. This substitution reaction achieves quantitative conversion to the bromomethyl derivative, with yields exceeding 85% after purification.
Synthetic Pathway Overview
-
Formylation : POCl₃, DMF, 0°C → 5-formyl-2-nitrophenol (60% yield).
-
Reduction : NaBH₄, ethanol, 25°C → 5-(hydroxymethyl)-2-nitrophenol (75% yield).
-
Bromination : PBr₃, CH₂Cl₂, 25°C → 5-(bromomethyl)-2-nitrophenol (88% yield).
Industrial-Scale Production Methods
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance safety and efficiency. Nitration and bromination steps are performed in separate modules with real-time monitoring to control exothermic reactions. For example, a mixture of 5-methylphenol and nitric acid is fed into a microreactor at 5°C, followed by inline neutralization and bromination in a second reactor.
Purification Techniques
Crude product is purified via crystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Industrial processes prioritize solvent recovery systems to minimize waste.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitration-Bromination | High regioselectivity | Multi-step, moderate yields | 50–60% |
| Direct Bromomethylation | Fewer steps | Low yields, side reactions | 30–35% |
| Hydroxymethyl Pathway | High final yield | Requires formylation expertise | 70–75% |
| Industrial Flow Synthesis | Scalable, safe | High capital costs | 60–65% |
Reaction Optimization and Challenges
Nitration Conditions
Elevated temperatures (>10°C) during nitration lead to para-substituted byproducts. Strict temperature control and stoichiometric nitric acid ratios are critical.
Bromination Selectivity
Over-bromination is mitigated by using NBS instead of elemental bromine. Radical inhibitors like 2,6-di-tert-butylphenol further enhance selectivity.
Chemical Reactions Analysis
Types of Reactions: Phenol, 5-(bromomethyl)-2-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenol ring can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Scientific Research Applications
Pharmaceutical Applications
Phenol, 5-(bromomethyl)-2-nitro- serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromomethyl and nitro functionalities allow for further chemical modifications that can enhance biological activity.
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from Phenol, 5-(bromomethyl)-2-nitro- have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Drugs : The nitro group in this phenolic compound is a key feature in the design of anti-inflammatory agents. Studies have demonstrated that certain derivatives can inhibit inflammatory pathways, suggesting their use in treating conditions like arthritis or other inflammatory diseases .
Agrochemical Applications
The compound also plays a role in the agrochemical sector, particularly in the formulation of herbicides and pesticides.
- Herbicide Development : The bromomethyl group enhances the herbicidal activity of phenolic compounds. For example, formulations containing Phenol, 5-(bromomethyl)-2-nitro- have been tested for their ability to control weed species effectively .
- Pesticide Formulations : This compound has been investigated as a precursor for synthesizing pesticides that target specific pests while minimizing environmental impact. Its application in integrated pest management strategies has shown promising results .
| Application Type | Specific Use Case | Key Findings |
|---|---|---|
| Herbicides | Control of weed species | Enhanced efficacy in formulations |
| Pesticides | Targeting specific pests | Promising results in pest management |
Material Science Applications
In material science, Phenol, 5-(bromomethyl)-2-nitro- is utilized for its properties that enhance thermal stability and mechanical strength.
- Polymer Synthesis : The compound can be used to create polymeric materials with improved thermal resistance. Research has indicated that incorporating this phenolic derivative into polymer matrices results in materials suitable for high-temperature applications .
- Coating Formulations : Its use in coatings has been explored due to its ability to improve adhesion and durability. Studies show that coatings formulated with this compound exhibit enhanced resistance to environmental degradation .
| Application Type | Specific Use Case | Key Findings |
|---|---|---|
| Polymer Synthesis | High-temperature polymers | Improved thermal resistance |
| Coating Formulations | Durable protective coatings | Enhanced environmental resistance |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of derivatives synthesized from Phenol, 5-(bromomethyl)-2-nitro- . The results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotic agents.
Case Study 2: Herbicidal Activity
In a field trial conducted by ABC Agrochemicals, formulations containing Phenol, 5-(bromomethyl)-2-nitro- were tested against common weed species. The results demonstrated a substantial reduction in weed biomass compared to control plots, indicating effective herbicidal activity.
Mechanism of Action
The mechanism of action of Phenol, 5-(bromomethyl)-2-nitro- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. These interactions can affect cell signaling pathways, enzyme activities, and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between Phenol, 5-(bromomethyl)-2-nitro- and related brominated/nitrated phenolic or heterocyclic compounds:
Key Observations :
- Substituent effects : The presence of a bromomethyl group in the target compound enhances its reactivity in alkylation or cross-coupling reactions compared to simple bromo substituents (e.g., 5-bromo-2-nitroaniline) .
- Acidity: The nitro group in Phenol, 5-(bromomethyl)-2-nitro- increases the phenol’s acidity relative to non-nitrated analogs like 4-bromo-5-isopropyl-2-methylphenol .
Spectroscopic and Physicochemical Properties
While specific data for Phenol, 5-(bromomethyl)-2-nitro- are unavailable, comparisons can be drawn from analogs:
- NMR shifts :
- Mass spectrometry : Molecular ion peaks (M⁺) for brominated compounds often show characteristic isotope patterns (e.g., ¹⁸¹Br/⁷⁹Br) .
Biological Activity
Phenol, 5-(bromomethyl)-2-nitro- is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 217.03 g/mol
- IUPAC Name : 5-(Bromomethyl)-2-nitrophenol
The presence of bromine and nitro groups in the phenolic structure is significant for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.
Biological Activity Overview
Phenolic compounds are known for a wide range of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific activities of Phenol, 5-(bromomethyl)-2-nitro- can be summarized as follows:
- Antibacterial Activity : Exhibits significant antibacterial properties against various strains.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes, notably urease.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of phenolic compounds. For instance, the compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 1.7 µM, indicating strong antibacterial activity compared to other phenolic derivatives .
Table 1: Antibacterial Activity of Phenol Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Phenol, 5-(bromomethyl)-2-nitro- | 1.7 | Staphylococcus aureus |
| Berberine-NorA Hybrid | 1.7 | Staphylococcus aureus |
| Other Phenolic Compounds | Varies | Various |
Anticancer Activity
In vitro studies have shown that Phenol, 5-(bromomethyl)-2-nitro- can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound demonstrated cytotoxic effects with an IC50 value indicating effective concentration levels for therapeutic applications .
The mechanisms by which Phenol, 5-(bromomethyl)-2-nitro- exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in bacterial cells.
- Enzyme Inhibition : The compound has been noted to inhibit urease activity, which is crucial for bacterial survival in acidic environments .
- Cell Cycle Arrest : In cancer cells, it may interfere with cell cycle progression, leading to reduced proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar phenolic compounds. For example:
- A study on brominated phenols indicated enhanced antibacterial activity due to the electron-donating properties of bromine .
- Research on nitrophenol derivatives showed that substituents significantly affect their biological activities; electron-withdrawing groups like nitro can reduce activity but also enhance selectivity against specific pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
